Perfluorooctanoyl fluoride
Overview
Description
Perfluorooctanoyl fluoride is a fluorinated organic compound with the molecular formula C8F16O. It is a clear, odorless, and non-flammable liquid known for its high thermal and chemical stability. This compound is extensively used in various industrial applications due to its unique properties, such as low surface tension and high resistance to heat and chemicals .
Scientific Research Applications
Perfluorooctanoyl fluoride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of fluorinated compounds and polymers.
Lubricants and Surfactants: Due to its low surface tension and high chemical stability, it is used as a lubricant and non-toxic surfactant in various industrial processes.
Biological Research: It serves as a monomer for the production of fluorinated polymers used in biomedical applications.
Environmental Studies: It is used in the study of perfluorinated compounds’ environmental impact and degradation mechanisms.
Safety and Hazards
Perfluorooctanoyl fluoride is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Perfluorooctanoyl fluoride is a type of perfluoroalkyl acid (PFAA), and its primary targets are similar to those of other PFAAs . These substances are known to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα) in various organisms such as mice, rats, and monkeys . PPARα plays a crucial role in the regulation of lipid metabolism, inflammation, and cellular proliferation .
Mode of Action
The interaction of this compound with its targets leads to several changes. Both this compound and other PFAAs accelerate fatty acid degradation and inhibit synthesis . This interaction with PPARα can lead to alterations in lipid metabolism, potentially impacting various biological processes.
Biochemical Pathways
This compound affects several biochemical pathways. It has been suggested that high levels of fluoride can activate apoptosis via three vital pathways: mitochondrion-mediated, endoplasmic reticulum (ER) stress-mediated, and death receptor-mediated pathways . These pathways play a significant role in cellular function and survival, and their disruption can lead to various downstream effects.
Pharmacokinetics
It’s known that pfaas, including this compound, are highly persistent in the environment and have a strong potential for bioaccumulation .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It’s known that PFAAs can cause cytotoxicity, immunotoxicity, blood toxicity, and oxidative damage . The toxic effects of PFAAs include mutagenicity, carcinogenicity, reproductive toxicity, and neurotoxicity to many organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s persistence and potential for bioaccumulation can lead to widespread environmental contamination and exposure . Moreover, the compound’s stability and reactivity can be influenced by various environmental conditions, such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorooctanoyl fluoride can be synthesized through several methods. One common method involves the reaction of perfluorooctanoic acid with thionyl chloride to form perfluorooctanoyl chloride, which is then fluorinated using hydrogen fluoride to produce this compound . The reaction conditions typically involve low temperatures and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In industrial settings, this compound is produced through electrochemical fluorination of octanoyl chloride. This process involves the use of an electrolyte solution containing hydrogen fluoride and a direct current to induce the fluorination reaction . The resulting product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Perfluorooctanoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form perfluorooctanoyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form perfluorooctanoic acid and hydrogen fluoride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products:
Substitution Products: Perfluorooctanoyl amides, esters, and thiolates.
Hydrolysis Products: Perfluorooctanoic acid and hydrogen fluoride.
Comparison with Similar Compounds
Perfluorooctanoic Acid: Similar in structure but contains a carboxylic acid group instead of a fluoride group.
Perfluorooctanesulfonic Acid: Contains a sulfonic acid group and is known for its high water and oil resistance.
Uniqueness: Perfluorooctanoyl fluoride is unique due to its high reactivity towards nucleophiles and its ability to form a wide range of derivatives. Its high thermal and chemical stability also makes it suitable for various industrial applications .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILWJLIFAGWGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15COF, C8F16O | |
Record name | Perfluorooctanoyl fluoride | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059829 | |
Record name | Perfluorooctanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335-66-0 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorooctanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentadecafluorooctyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes f xOEI, a derivative of PFOF, potentially advantageous for siRNA delivery in the presence of serum?
A1: [] Research indicates that fluorinated vectors like f xOEI show promise for siRNA delivery, particularly in serum-rich environments like those found in biological systems. The study highlights f xOEI's ability to form nanoassemblies (f xOEI NAs) that effectively deliver siRNA to cells even in the presence of fetal bovine serum (FBS). This enhanced delivery is attributed to the "potent endosomal disruption capability" of these fluorinated vectors, likely stemming from their resistance to serum protein adsorption. Essentially, the f xOEI NAs can navigate the serum environment and effectively escape endosomes within the cell, facilitating siRNA delivery.
Q2: How does the degree of fluorination in f xOEI impact its gene silencing efficacy?
A2: [] The study investigates a range of f xOEI variants with varying degrees of fluorination, denoted by the "x" in f xOEI (representing the PFOF:OEI feeding ratio during synthesis). Interestingly, the research found that f0.7OEI/siRNA NAs, with a specific degree of fluorination, achieved the highest luciferase silencing efficiency (approximately 88.4%) in Luc-HeLa cells cultured in FBS-containing media. This finding suggests that an optimal balance of fluorination is crucial for maximizing the gene silencing efficacy of f xOEI.
Q3: Can the electrochemical synthesis of Perfluorooctanoyl fluoride be considered efficient?
A3: [] Yes, the electrochemical fluorination method for producing this compound has demonstrated good efficiency. The research reports a yield exceeding 61% and a current efficiency of 87%. This suggests that electrochemical synthesis can be a viable and potentially scalable method for producing this compound.
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